molecular formula C15H20O2 B053847 4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate CAS No. 111404-23-0

4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate

Cat. No.: B053847
CAS No.: 111404-23-0
M. Wt: 232.32 g/mol
InChI Key: NLYVZDQUVAHIHC-UHFFFAOYSA-N
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Description

Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester is a specialized ester of acrylic acid. This compound is part of the broader family of acrylates, which are known for their diverse applications in various industries due to their unique chemical properties. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, adhesives, coatings, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester typically involves the esterification of acrylic acid with decahydro-1,4:5,8-dimethanonaphthalen-2-ol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

Industrial production of acrylate esters, including acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester, often involves the use of high-performance catalysts to achieve high yield and selectivity. The process typically includes steps such as esterification, distillation, and purification to ensure the production of high-quality esters suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include polymers, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the ester allows it to participate in radical-initiated polymerization, leading to the formation of polymers with unique mechanical and chemical properties. These polymers can interact with various molecular targets and pathways, depending on their specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester is unique due to its specific structure, which imparts distinct mechanical and chemical properties to the polymers formed from it. The presence of the decahydro-1,4:5,8-dimethanonaphthalen-2-yl group provides enhanced stability and rigidity to the resulting polymers, making them suitable for high-performance applications .

Properties

CAS No.

111404-23-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate

InChI

InChI=1S/C15H20O2/c1-2-13(16)17-12-7-10-6-11(12)15-9-4-3-8(5-9)14(10)15/h2,8-12,14-15H,1,3-7H2

InChI Key

NLYVZDQUVAHIHC-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1CC2CC1C3C2C4CCC3C4

Canonical SMILES

C=CC(=O)OC1CC2CC1C3C2C4CCC3C4

Origin of Product

United States

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